ETHYL 3-BENZOYLACRYLATE
Description
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Properties
CAS No. |
174501-56-5 |
|---|---|
Molecular Formula |
C10H11N3S |
Origin of Product |
United States |
Significance As a Versatile Synthetic Intermediate in Organic Chemistry
Ethyl 3-benzoylacrylate is a valuable precursor in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. guidechem.com Its utility stems from the presence of multiple reactive sites within its molecular framework, which allow it to participate in a variety of organic transformations. The α,β-unsaturated carbonyl system is a key feature, making it an excellent substrate for several important reaction types.
The compound readily participates in Michael addition reactions, where nucleophiles add to the β-carbon of the carbon-carbon double bond. vulcanchem.comchemicalbook.com This reactivity has been exploited to introduce a variety of functional groups and build molecular complexity. For instance, it undergoes enantioselective Michael addition with dithranol in the presence of a guanidine (B92328) catalyst to form a Michael adduct. chemicalbook.comlookchem.comsigmaaldrich.cn
Furthermore, this compound acts as a dienophile in Diels-Alder reactions, a powerful cycloaddition reaction for the formation of six-membered rings. vulcanchem.comsmolecule.comchemsrc.com This capability allows for the construction of complex cyclic and polycyclic frameworks, which are common motifs in natural products and medicinally important compounds.
Its role as a building block is further exemplified by its use in the synthesis of various heterocyclic compounds, such as pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines. rsc.org These classes of compounds are of interest due to their potential biological activities. The reactivity of this compound also extends to its use in the production of polymers, coatings, adhesives, and inks. cymitquimica.com
Notably, this compound is recognized as an impurity in the manufacturing of Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. chemicalbook.comlookchem.comcymitquimica.com This has prompted the development of methods to recover and recycle it from the mother liquor of Enalapril synthesis, highlighting its industrial relevance. google.com
Historical Context of Its Synthesis and Early Reactivity Discoveries
The synthesis of β-benzoylacrylic acid, the parent acid of ethyl 3-benzoylacrylate, has been approached through various methods over the years. Early methods included the condensation of acetophenone (B1666503) with chloral (B1216628) followed by hydrolysis and dehydration, the reaction of phenylzinc chloride with maleic anhydride (B1165640), and the bromination of β-benzoylpropionic acid followed by dehydrohalogenation. orgsyn.org A significant advancement was the Friedel-Crafts acylation of benzene (B151609) with maleic anhydride, followed by esterification, which provided a more direct route. vulcanchem.com
One of the earliest documented syntheses of a related compound, β-benzoylacrylic acid, dates back to the work of von Pechmann and others. orgsyn.org The development of various synthetic routes has been crucial in making this class of compounds readily available for further reactivity studies.
Early discoveries of its reactivity centered on the quintessential reactions of α,β-unsaturated carbonyl compounds. The susceptibility of the double bond to nucleophilic attack in Michael additions was a key early finding. Similarly, its ability to act as a dienophile in Diels-Alder reactions was recognized as a powerful tool for constructing cyclic systems. vulcanchem.comsmolecule.com Research has also explored its behavior in hydrogenation reactions, where catalytic hydrogenation can selectively reduce the carbon-carbon double bond to yield ethyl 3-phenylpropanoate. vulcanchem.com
More recent research has focused on developing more efficient and environmentally friendly synthetic methods, such as regioselective aza-ene additions under catalyst-free conditions. rsc.org Additionally, the exploration of enantioselective reactions, like the guanidine-catalyzed Michael addition, represents a significant step towards the synthesis of chiral molecules with defined stereochemistry. vulcanchem.comlookchem.com
Structural Features Imparting Unique Reactivity in Diverse Organic Transformations
Conventional Synthetic Routes
Traditional methods for synthesizing this compound have centered on established organic reactions, including Friedel-Crafts acylation followed by esterification, base-catalyzed reactions, and the dehydration of β-keto esters.
Friedel-Crafts Acylation/Esterification Approaches
The Friedel-Crafts acylation is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequently used option. iitk.ac.inmasterorganicchemistry.com The reaction involves the activation of the acyl halide or anhydride (B1165640) by the Lewis acid to generate a potent electrophile that then attacks the aromatic ring. iitk.ac.in For the subsequent esterification of β-benzoylacrylic acid, strong Brønsted acids like sulfuric acid are commonly employed. googleapis.comgoogle.com Research has shown that when using AlCl₃ as the catalyst for the acylation of aspartic anhydrides with arenes, solvents such as dichloromethane (B109758) or nitromethane (B149229) were used under reflux conditions for extended periods. researchgate.net In some cases, to overcome low solubility, an excess of the arene itself was used as the solvent. researchgate.net
The efficiency of the esterification step is significantly influenced by temperature and reaction time. For instance, stirring a mixture of trans-β-benzoylacrylic acid, ethanol (B145695), and sulfuric acid at 62°C for 3 hours, followed by distillation of ethanol under reduced pressure, has been reported as an effective procedure. googleapis.comgoogle.com In another example, refluxing a mixture of β-benzoylacrylic acid, ethanol, and sulfuric acid for 2 hours was performed. googleapis.com The reaction time can be substantially longer in some protocols, with one method describing refluxing for 5 hours in chloroform (B151607) to azeotropically remove water. googleapis.com The impact of reaction time on yield and purity is a critical consideration, as longer reaction times can sometimes lead to the formation of by-products. biotage.com
Table 1: Impact of Synthetic Conditions on Yield
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional Michael Addition | Triethylamine (B128534) | 60-80 | 4-6 | 60-75 |
| Friedel-Crafts Method | AlCl₃ | 50-70 | 8-10 | 50-65 |
| Microwave-Assisted Synthesis | - | 100-120 | 0.5-1 | >75 |
This table presents a summary of findings on how different synthetic conditions can affect the yield of this compound. vulcanchem.com
Base-Catalyzed Syntheses (e.g., Reaction of Ethyl Acrylate (B77674) with Benzoyl Chloride)
An alternative route to this compound is the base-catalyzed reaction of ethyl acrylate with benzoyl chloride. vulcanchem.com This reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide (B78521) under reflux conditions. vulcanchem.com The product from this method generally requires purification by distillation to achieve the desired purity. vulcanchem.com
Catalytic Dehydration of β-Keto Esters
The synthesis of this compound can also be achieved through the catalytic dehydration of β-keto esters. google.com This process involves the elimination of a molecule of water from a suitable β-keto ester precursor to form the α,β-unsaturated system of the target molecule. A related process involves the dealcoholization of a β-benzoyl-α-alkoxypropionic acid ester in the presence of an acid catalyst. google.com This method is particularly useful as the starting β-benzoyl-α-alkoxypropionic acid ester can be a by-product of the esterification of β-benzoylacrylic acid. google.com The conversion can be carried out at room temperature or with heating. google.com For example, heating a mixture of ethyl trans-β-benzoylacrylate, ethyl β-benzoyl-α-ethoxypropionate, and sulfuric acid at 100°C under reduced pressure can distill off the produced ethanol and yield the desired product. googleapis.comgoogle.com
Advanced Synthetic Approaches and Process Intensification
In addition to conventional methods, advanced synthetic strategies are being explored to enhance the efficiency and sustainability of this compound production. One such approach involves the use of continuous flow reactors, which offer superior temperature control and mixing, leading to improved reaction efficiency and product consistency. vulcanchem.com Furthermore, process intensification has been achieved through the development of methods to recycle and reuse materials from synthesis mother liquors. A patented method describes the preparation of this compound from the mother liquor of enalapril (B1671234) intermediate synthesis. google.com This process involves removing ethanol and water under reflux, adding an organic solvent and a catalyst, and heating the mixture to facilitate a deamination and elimination reaction to form the desired product. google.com This recycling methodology significantly improves the utilization of raw materials and holds considerable industrial value. google.com Another advanced technique is the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times from hours to minutes while increasing yields to over 75%. vulcanchem.com
Application of Microwave Irradiation in Derivative Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprajournal.comimpactfactor.org This non-conventional energy source has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole (B372694) and pyrazoline derivatives, from precursors like this compound. ijprajournal.commedicaljournalshouse.com
In the synthesis of pyrazole derivatives, microwave irradiation has been shown to significantly reduce reaction times from hours to mere minutes, with yields often improving substantially. impactfactor.orgmedicaljournalshouse.com For instance, some studies have reported an increase in yield from approximately 20% with conventional methods to over 75% with microwave assistance. vulcanchem.com The primary mechanisms behind this enhancement are dipolar polarization and conduction effects, which lead to rapid and uniform heating of the reaction mixture. ijprajournal.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12-16 hours medicaljournalshouse.com | 4-7 minutes medicaljournalshouse.com |
| Yield | 36.9-48.6% medicaljournalshouse.com | 54-81% medicaljournalshouse.com |
| Energy Source | Oil bath/Hot plate ijprajournal.com | Microwave irradiation ijprajournal.com |
This table provides a general comparison based on findings from the synthesis of various pyrazole derivatives and may not be specific to this compound derivatives.
Recovery and Recycling from Industrial By-product Streams (e.g., Enalapril Intermediate Mother Liquor)
In large-scale industrial processes, the recovery and recycling of valuable materials from waste streams are crucial for both economic and environmental reasons. A notable application in this regard is the recovery of this compound from the mother liquor generated during the synthesis of Enalapril intermediates. google.com
A patented method describes a process for preparing this compound from the synthetic mother liquor of an Enalapril intermediate. google.com The process involves the following key steps:
Removal of ethanol and water from the mother liquor under reflux conditions. google.com
Addition of an organic solvent and a catalyst. google.com
Heating the mixture to induce a deamination and elimination reaction, which converts by-products back into this compound. google.com
Washing with water and concentrating the organic layer to obtain the recovered compound. google.com
Table 2: Exemplary Results of this compound Recovery from Enalapril Intermediate Mother Liquor
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid p-methoxyanilinium salt | Toluene | 1 | 95 | 97.8 google.com |
| Aniline trifluoromethanesulfonate | Dichloromethane | 8 | 95.5 | 96.5 google.com |
| Trifluoromethanesulfonic acid p-nitroaniline salt | DMF | 1 | 98.5 | 98.1 google.com |
| Trifluoromethanesulfonic acid p-nitroaniline salt | n-Hexane | 6 | 96.3 | 99.1 google.com |
The data in this table is derived from a patent describing the recovery process and showcases the effectiveness of different catalytic systems and solvents. google.com
Regioselective Synthesis Methodologies
Regioselectivity is a critical aspect of organic synthesis, where the preferential formation of one constitutional isomer over others is desired. For this compound, regioselective synthesis methods are employed to ensure the correct arrangement of functional groups in the final product.
One notable regioselective method involves the aza-ene addition reaction under catalyst-free conditions. rsc.orgduke.edu This approach has been utilized for the synthesis of various heterocyclic compounds, such as pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, using this compound as a key reactant. rsc.orgduke.edu These reactions are praised for their high regioselectivity, often exceeding 95%, good yields, and straightforward work-up procedures. vulcanchem.comrsc.org
The Michael addition pathway is another synthetic route that can be tailored for regioselectivity. This involves the reaction of an enolate with an α,β-unsaturated carbonyl compound. In the context of this compound, this could involve the reaction of a suitable precursor with benzoyl chloride in the presence of a base. vulcanchem.com
Strategies for Yield Optimization and Purity Enhancement in Laboratory and Industrial Scale Synthesis
Optimizing the yield and purity of this compound is a continuous effort in both academic research and industrial production. Strategies often involve the careful selection of reaction conditions, catalysts, and purification techniques.
Laboratory Scale: At the laboratory scale, research focuses on exploring novel catalysts and reaction conditions to improve efficiency. As previously mentioned, microwave-assisted synthesis has shown significant promise in this area. vulcanchem.com Furthermore, the choice of solvent can have a considerable impact on the reaction outcome.
Industrial Scale: On an industrial scale, the focus shifts towards cost-effectiveness, scalability, and process safety. Continuous flow systems are increasingly being adopted for the synthesis of fine chemicals and pharmaceutical intermediates. vulcanchem.com These systems offer better control over reaction parameters such as temperature and mixing, leading to enhanced reaction efficiency and product consistency. vulcanchem.com
Purification is another critical step for enhancing the purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed. For industrial applications, crystallization is often preferred due to its scalability and cost-effectiveness. The choice of solvent and control of cooling rates are crucial for obtaining high-purity crystals. google.com
Table 3: Comparison of Synthetic Methods for this compound
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional Michael Addition | Triethylamine | 60-80 | 4-6 | 60-75 vulcanchem.com |
| Friedel-Crafts Method | AlCl₃ | 50-70 | 8-10 | 50-65 vulcanchem.com |
This table presents a general comparison of different synthetic approaches to highlight the impact of methodology on reaction parameters and yield. vulcanchem.com
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com this compound readily participates in these reactions with a wide array of nucleophiles. vulcanchem.com
Michael Addition Reactions
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of this compound, the electron-withdrawing benzoyl and ester groups activate the double bond for nucleophilic attack at the β-position.
The development of asymmetric Michael additions allows for the synthesis of chiral molecules with high enantioselectivity. Chiral guanidine (B92328) catalysts have been effectively employed to promote the enantioselective Michael addition of various nucleophiles to this compound. vulcanchem.comsigmaaldrich.cn For instance, the reaction with dithranol in the presence of a chiral guanidine catalyst yields the corresponding Michael adduct with a high degree of stereocontrol. sigmaaldrich.cnlookchem.comchemicalbook.com The use of chiral bicyclic guanidine as a catalyst has also been successful in the asymmetric Michael addition of α-fluoro-β-ketoesters to cyclic enones, yielding products with good stereoselectivity. researchgate.net
Bifunctional organocatalysts, such as those modified with binaphthyl groups, have also proven effective in promoting enantioselective conjugate additions to generate products with a quaternary center. mdpi.com
This compound exhibits reactivity with a broad range of nucleophiles. Notable examples include:
Dithranol: As mentioned, dithranol undergoes an enantioselective Michael addition to this compound, facilitated by a guanidine catalyst. vulcanchem.comsigmaaldrich.com
Diamino Dienols: These N-heterocyclic carbene (NHC)-derived intermediates react readily with this compound. nih.gov NMR monitoring of the reaction between a diamino dienol and this compound showed the immediate formation of the corresponding Michael adduct. nih.govresearchgate.netrsc.org X-ray crystallography has provided unambiguous proof of the structure of these adducts. rsc.orgresearchgate.net
Azolium Enolates: These species, which are tautomers of diamino dienols, also participate in Michael additions. nih.govresearchgate.net The reaction of azolium enolates with Michael acceptors like this compound leads to the formation of the postulated C-C bond at the β-position of the enolate. nih.gov
The mechanism of the Michael addition to this compound follows a well-established pathway. wikipedia.org A base abstracts a proton from the nucleophile to generate a carbanion, which then attacks the β-carbon of the this compound. wikipedia.org This conjugate addition results in the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com
In the context of NHC-catalyzed reactions, the initial nucleophilic attack of the NHC on an aldehyde generates a Breslow intermediate. researchgate.net This intermediate can exist as a diamino dienol, which is nucleophilic at its γ-carbon. nih.govrsc.org Alternatively, it can tautomerize to an azolium enolate, which is nucleophilic at its β-carbon. nih.govrsc.org Studies involving the reaction of pre-formed diamino dienols with this compound have confirmed that C-C bond formation occurs at the γ-carbon of the diamino dienol, leading to the formation of an azolium enolate intermediate. nih.govresearchgate.net
Rhodium(III)-Catalyzed C–H Conjugate Addition/Cyclization Reactions
Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, have emerged as powerful catalysts for C-H activation and functionalization. nih.gov These catalysts can be utilized in conjugate addition reactions that are followed by a cyclization event.
A concise and efficient synthesis of various heterocyclic compounds has been developed through the regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals with this compound under catalyst-free conditions. researchgate.net
Rhodium(III)-catalyzed reactions often exhibit high regioselectivity, which can sometimes be altered by modifying the cyclopentadienyl (B1206354) ligand on the catalyst. nih.gov The substrate scope for these reactions is generally broad, tolerating a variety of functional groups. rsc.orgnih.govorganic-chemistry.org For example, Rh(III)-catalyzed intramolecular annulation of benzamides with tethered alkynes demonstrates excellent functional group tolerance, including various heterocyclic substrates. rsc.org Similarly, the synthesis of 3-amidoindoles and 3-amidofurans via a Rh(III)-catalyzed cascade cyclization/amidation is compatible with both electron-rich and electron-deficient substituents. organic-chemistry.org
Research has shown that cyclopentadienyl rhodium catalysts exhibit excellent catalytic activity and selectivity for the Michael addition reactions on benzyl (B1604629) groups, and these reactions are compatible with halogen, ester, and amide functional groups. researchgate.net
Table 1: Investigated Reactions of this compound
| Reaction Type | Catalyst/Reagent | Nucleophile/Substrate | Product Type |
|---|---|---|---|
| Enantioselective Michael Addition | Chiral Guanidine | Dithranol | Chiral Michael Adduct |
| Michael Addition | N-Heterocyclic Carbene (derived) | Diamino Dienol | Azolium Enolate Adduct |
| Michael Addition | N-Heterocyclic Carbene (derived) | Azolium Enolate | Michael Adduct |
| Aza-ene Addition/Cyclic-Condensation | Catalyst-Free | Heterocyclic Ketene Aminals | Pyrrolo[1,2-a]imidazoles and Imidazo[1,2-a]pyridines |
| C-H Conjugate Addition/Cyclization | Rhodium(III) | Various | Heterocyclic Compounds |
Exploration of Cascade Cyclization Processes
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds. In the context of this compound, research has explored its use in catalyst-free, regioselective cyclic-condensation reactions with heterocyclic ketene aminals to produce pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines. researchgate.net This methodology is noted for its high regioselectivity and good yields. researchgate.net
Further investigation into its reactivity has demonstrated its role in one-pot tandem Michael addition/enantioselective Conia-ene cyclizations. researchgate.net A study detailed the reaction of ethyl 2-benzoylacrylate with N-protected prop-2-yn-1-amines, which, promoted by chiral iron(III)/silver(I) cooperative catalysts, yielded alkyl 4-methylenepyrrolidine-3-acyl-3-carboxylates. researchgate.net This process highlights the ability of this compound to act as a Michael acceptor to initiate a cascade that results in the formation of complex heterocyclic structures with high enantioselectivity. researchgate.net These findings underscore the utility of this compound in constructing intricate molecular architectures through efficient, multi-step, single-pot procedures. beilstein-journals.orgnih.gov
Cycloaddition Chemistry
The electron-deficient nature of the double bond in this compound makes it an excellent component in cycloaddition reactions. It readily participates as a 2π-electron component in both thermally and photochemically induced cycloadditions.
Diels-Alder Reactions as a Dienophile
This compound functions effectively as a dienophile in [4+2] cycloaddition, or Diels-Alder, reactions, leading to the formation of six-membered rings. vulcanchem.com Its reactivity is enhanced by the presence of two electron-withdrawing groups (benzoyl and ester), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. numberanalytics.commasterorganicchemistry.com This reactivity makes it a useful building block for creating complex cyclic frameworks. vulcanchem.com
Significant progress has been made in controlling the stereochemical outcome of Diels-Alder reactions involving this compound through the use of chiral catalysts. Research has demonstrated that chiral Lewis acids can induce high levels of enantioselectivity. rsc.org
Specifically, magnesium complexes incorporating chiral bis(oxazoline) (BOX) or mono(oxazoline) ligands have been successfully employed. rsc.orgtib.eu In these reactions, the chiral magnesium catalyst coordinates to the carbonyl groups of ethyl 2-benzoylacrylate, creating a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer of the Diels-Alder adduct. rsc.orgresearchgate.net For instance, the magnesium-catalyzed reaction of 2-benzoylacrylate has been shown to produce the endo-adduct with high enantioselectivity when using either C₂-symmetric bis(oxazoline) or non-C₂-symmetric mono(oxazoline) ligands. rsc.org
| Catalyst System | Ligand Type | Observed Selectivity | Reference |
| Magnesium Complex | Chiral Bis(oxazoline) | Enantioselective endo-adduct formation | rsc.org |
| Magnesium Complex | Chiral Mono(oxazoline) | Enantioselective endo-adduct formation | rsc.org |
| Copper(I) or Copper(II) Triflate | - | Catalyzes cycloaddition with 1,2-dimethylbutadiene | researchgate.net |
The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org Studies involving this compound and its derivatives have focused on controlling both diastereoselectivity (endo/exo) and facial selectivity. nih.gov
In many cases, Diels-Alder reactions favor the formation of the endo product, a preference often attributed to secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-bond of the diene in the transition state. iitk.ac.inlibretexts.orglibretexts.org However, the use of Lewis acid catalysts can alter this selectivity. acs.org For example, in the Lewis acid-catalyzed addition of a derivative, (1'R,2'S,5'R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl 2-benzoylacrylate, the reaction proceeded with high stereoselectivity to afford the exo adduct. acs.org The choice of catalyst and the specific substitution pattern on the reactants are crucial in determining the stereochemical outcome. nih.govnih.gov
The selectivity observed in the Diels-Alder reactions of this compound can be rationalized by considering both steric and electronic factors, which are often explained using Frontier Molecular Orbital (FMO) theory. researchgate.nettotal-synthesis.com FMO theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. total-synthesis.com The electron-withdrawing groups on this compound lower its LUMO energy, facilitating a rapid reaction. numberanalytics.com
The regioselectivity of the reaction with unsymmetrical dienes is explained by the alignment of the orbital coefficients; the reaction proceeds by matching the largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile. libretexts.org
Stereoselectivity, particularly the preference for endo or exo products, is a balance between stabilizing secondary orbital interactions and destabilizing steric repulsion. libretexts.orgacs.org While secondary orbital overlap often favors the endo transition state, significant steric hindrance can override this preference, leading to the formation of the thermodynamically more stable exo product. numberanalytics.comacs.org In Lewis acid-catalyzed reactions, the coordination of the catalyst to the dienophile can create significant steric bulk, which may block the endo approach and favor the exo pathway. acs.org This was observed in a reaction where steric hindrance from a metal-chelated system was proposed to be the reason for high exo selectivity. acs.org
Photocycloaddition Processes (e.g., [2+2] Photocycloaddition in Crystalline State)
In addition to thermally induced [4+2] cycloadditions, derivatives of this compound participate in photochemical cycloadditions. A notable example is the [2+2] photocycloaddition of 2-(dibenzylamino)this compound in the crystalline state. rsc.orgrsc.org
Upon irradiation with UV light, crystals of this compound undergo an efficient and quantitative head-to-tail dimerization to yield bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate. rsc.orgrsc.org The high efficiency and stereoselectivity of this solid-state reaction are dictated by the packing of the molecules in the crystal lattice. hi-ho.ne.jp X-ray structure analysis revealed that weak intermolecular forces, specifically CH/π interactions between aliphatic/aromatic C-H bonds and benzene (B151609) rings, pre-organize the molecules into an orientation perfectly suited for the [2+2] cycloaddition. rsc.orgrsc.org This topochemical control ensures the clean formation of a single product isomer. rsc.org The resulting cyclobutane (B1203170) derivative can be subsequently hydrolyzed to produce 2,4-dibenzoylcyclobutane-1,3-dicarboxylic acid. rsc.org
Catalytic Hydrogenation Reactions
Catalytic hydrogenation of this compound results in the saturation of the carbon-carbon double bond, yielding ethyl 3-benzoylpropanoate. This transformation is typically accomplished using hydrogen gas in the presence of a metal catalyst.
Commonly employed catalysts for this reaction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is generally carried out under moderate hydrogen pressure (30-50 psi) and at temperatures ranging from ambient to slightly elevated (20-40°C). The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the desired product. For instance, the use of palladium on carbon is a standard and effective method for this type of reduction.
The catalytic hydrogenation process involves the chemisorption of both the hydrogen gas and the this compound onto the surface of the metal catalyst. libretexts.org This facilitates the cleavage of the H-H bond and the subsequent stepwise addition of two hydrogen atoms across the double bond of the acrylate moiety. libretexts.org This addition typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org
This reaction is a key step in multi-step synthetic sequences. For example, it is utilized in the synthesis of D-homophenylalanine, where the catalytic hydrogenation of an ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate derivative, which can be prepared from this compound, is a crucial transformation. researchgate.netchemicalpapers.com
Table 1: Catalytic Hydrogenation of this compound
| Catalyst | Reagent | Product | Conditions |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethyl 3-benzoylpropanoate | 30-50 psi, 20-40°C |
| Platinum Oxide (PtO₂) | Hydrogen Gas (H₂) | Ethyl 3-benzoylpropanoate | Varies |
| Raney Nickel | Hydrogen Gas (H₂) | Ethyl 3-benzoylpropanoate | Varies |
Condensation and Heterocyclic Annulation Reactions
The electrophilic nature of the double bond in this compound makes it an excellent substrate for condensation and annulation reactions, particularly in the synthesis of heterocyclic compounds.
Regioselective Aza-ene Additions and Cyclic-Condensation with Heterocyclic Ketene Aminals
A notable application of this compound is its reaction with heterocyclic ketene aminals (HKAs) to form fused heterocyclic systems. This process occurs through a regioselective aza-ene addition followed by a cyclic-condensation reaction. rsc.orgdntb.gov.ua Impressively, these reactions can proceed under catalyst-free conditions, offering a concise and efficient route to compounds like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines. rsc.orgdntb.gov.ua
The reaction mechanism is initiated by the nucleophilic attack of the enamine-like nitrogen of the heterocyclic ketene aminal on the β-carbon of the this compound. This constitutes an aza-ene (or aza-Michael) addition. The high regioselectivity of this initial step is a key feature of the reaction. Following this addition, an intramolecular cyclization occurs, where a nitrogen atom from the ketene aminal attacks the ester carbonyl group, leading to the formation of a new ring and the elimination of ethanol. This sequence of reactions provides a straightforward method for constructing complex bicyclic and polycyclic nitrogen-containing heterocycles with good yields and simple work-up procedures. rsc.org
Table 2: Synthesis of Fused Heterocycles from this compound and Heterocyclic Ketene Aminals
| Heterocyclic Ketene Aminal | Product | Reaction Type | Conditions |
| Imidazolidine-based HKA | Pyrrolo[1,2-a]imidazole derivative | Aza-ene addition, Cyclo-condensation | Catalyst-free |
| Tetrahydropyrimidine-based HKA | Imidazo[1,2-a]pyridine derivative | Aza-ene addition, Cyclo-condensation | Catalyst-free |
Synthesis of Furan (B31954) Derivatives via Sequential Nucleophilic Addition and Cyclization
This compound can also serve as a precursor for the synthesis of highly substituted furan derivatives. These reactions typically involve a sequential nucleophilic addition to the β-position of the acrylate, followed by an intramolecular cyclization.
While specific examples detailing the synthesis of furans directly from this compound are part of broader synthetic strategies, the general principle can be illustrated by analogous reactions. For instance, the reaction of similar activated alkenes with nucleophiles can lead to furan formation. A plausible pathway would involve the Michael addition of a nucleophile, such as an enolate or a related soft carbon nucleophile, to the double bond of this compound. This would generate an intermediate that, upon enolization or activation, could undergo an intramolecular cyclization by the attack of the enolate oxygen onto the benzoyl carbonyl carbon. A subsequent dehydration step would then lead to the aromatic furan ring.
The synthesis of polysubstituted furans from related (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride highlights a similar strategy. semanticscholar.org This reaction proceeds via a nucleophilic addition followed by cyclization to yield diethyl 5-amino-3-arylfuran-2,4-dicarboxylates. semanticscholar.org This demonstrates the utility of activated alkenes in constructing furan rings through a sequence of addition and cyclization steps.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Product Characterization
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. It allows for the non-destructive, quantitative analysis of molecules, providing detailed information about atomic connectivity and stereochemistry.
¹H NMR and ¹³C NMR for Comprehensive Structural Assignment of Products and Intermediates
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural assignment of reaction products and intermediates derived from ethyl 3-benzoylacrylate. In a typical reaction, such as a Michael addition, the disappearance of the characteristic vinyl proton signals of the starting acrylate (B77674) and the appearance of new signals in the aliphatic region of the ¹H NMR spectrum indicate the formation of the adduct.
For instance, in the characterization of Michael adducts, the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) provide a wealth of information. The ethyl ester group consistently shows a quartet and a triplet corresponding to the -CH₂- and -CH₃ groups, respectively. The aromatic protons of the benzoyl group appear in the downfield region of the spectrum. The newly formed C-H bonds in the product can be identified by their specific chemical shifts and coupling patterns, which are dictated by the neighboring functional groups.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbonyl carbons (C=O) in the benzoyl and ester groups are particularly diagnostic, appearing significantly downfield. The formation of new single bonds during a reaction results in the appearance of signals in the sp³ region, while the disappearance of signals from the sp² carbons of the acrylate double bond confirms the reaction's progress.
Below is a representative table of ¹H and ¹³C NMR data for a product derived from a reaction involving an acrylate, illustrating the type of data obtained for structural assignment.
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) | ¹³C NMR (δ, ppm) |
| -CH₃ (ethyl) | 1.35 | triplet | 7.2 | 14.0 |
| -CH₂- (ethyl) | 4.32 | quartet | 7.2 | 62.2 |
| Vinylic H | 6.27 | doublet | 11.6 | 131.4 |
| Vinylic H | 6.52 | doublet | 11.6 | 135.4 |
| Aromatic H | 7.36 - 7.87 | multiplet | - | 128.3 - 145.2 |
| Carbonyl C=O | - | - | - | 164.1 |
Application of NOESY-1D for Relative Configuration Assignment
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected by chemical bonds. This effect is exploited in NOE Spectroscopy (NOESY) to determine the relative stereochemistry of chiral centers in a molecule. In a 1D NOESY experiment, a specific proton is irradiated, and the resulting enhancement of signals for nearby protons is observed.
For complex molecules, such as poly-substituted Michael adducts derived from this compound, establishing the relative configuration of newly formed stereocenters is critical. By selectively irradiating a proton on one stereocenter and observing which other protons show an NOE enhancement, the spatial proximity of these groups can be determined. For example, an NOE between two protons on adjacent stereocenters would suggest they are on the same face of the molecule (a syn relationship), whereas the absence of such an NOE might indicate a trans relationship. This technique is invaluable for unambiguously assigning the diastereomeric outcome of a stereoselective reaction.
In Situ NMR Monitoring for Real-Time Mechanistic Studies
Understanding the mechanism of a chemical reaction involves identifying all the intermediates, transition states, and the rates of their interconversion. In situ NMR spectroscopy is a powerful technique for this purpose, allowing for the real-time monitoring of a reaction as it occurs directly within the NMR tube. iastate.edu
By acquiring a series of NMR spectra over time, the concentration of reactants, intermediates, and products can be quantified throughout the course of the reaction. iastate.edunih.gov This allows for the determination of reaction kinetics, including reaction order and rate constants. oxinst.com For reactions involving this compound, one could monitor the decrease in the intensity of the acrylate proton signals while simultaneously observing the growth of signals corresponding to the product. nih.gov The detection and characterization of transient intermediates, which may not be isolable, can provide crucial evidence for a proposed reaction mechanism. The main requirements for successful in situ NMR monitoring are that the reaction proceeds at a suitable rate (not too fast to prevent capturing initial time points) and that the signals of interest have a sufficient signal-to-noise ratio in a small number of scans. iastate.edu
X-ray Crystallography for Precise Product and Intermediate Structure Determination
While NMR spectroscopy provides excellent structural information for molecules in solution, X-ray crystallography offers an unparalleled level of detail for molecules in the solid state. It provides the precise three-dimensional coordinates of every atom in a molecule, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.
Confirmation of Molecular Structures of Reaction Products (e.g., Michael Adducts, Dimer Structures)
For products derived from this compound that can be crystallized, single-crystal X-ray diffraction is the definitive method for structure confirmation. This technique is particularly important when new or unexpected products are formed. For example, if a Michael addition reaction were to yield a crystalline product, X-ray analysis would provide irrefutable proof of its structure, including the connectivity of the atoms and the relative stereochemistry of all chiral centers. Similarly, if a dimerization or cycloaddition reaction occurred, the exact regiochemistry and stereochemistry of the resulting cyclic product could be determined with high precision. This structural information is vital for confirming the outcome of a reaction and for understanding the factors that control selectivity.
Elucidation of Intermolecular Interactions in the Crystalline State
Beyond determining the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The analysis of these interactions is crucial for understanding the physical properties of the crystalline material and for the field of crystal engineering.
In the crystal structure of a derivative of this compound, one would expect to find various non-covalent interactions. For example, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and protons on the ethyl or phenyl groups could play a significant role in stabilizing the crystal packing. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of the benzoyl groups of adjacent molecules could also be a key structure-directing feature. The study of these interactions provides insight into how molecules recognize each other and self-assemble into ordered structures. researchgate.netmdpi.com
Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis of Reaction Products
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the characterization of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides definitive confirmation of its molecular weight and offers valuable insights into its structural framework through fragmentation analysis.
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight of 204.22 g/mol . echemi.comthermofisher.com This peak arises from the removal of a single electron from the molecule, forming a radical cation. The presence of this peak is a primary indicator of the compound's identity.
Beyond the molecular ion, the mass spectrum exhibits a series of fragment ions that are characteristic of the compound's structure. The fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. Key fragmentation pathways for this compound are predicted to involve cleavages at the ester and ketone functionalities, as well as fragmentation of the aromatic ring.
A prominent fragmentation pathway involves the cleavage of the ethyl ester group. The loss of an ethoxy radical (•OCH₂CH₃) would result in a fragment ion with a mass-to-charge ratio (m/z) of 159. Alternatively, the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement from the ethyl ester can lead to a fragment ion at m/z 176.
The benzoyl group is another major site of fragmentation. Cleavage of the bond between the carbonyl carbon and the phenyl ring can result in a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a very common and stable fragment for benzoyl-containing compounds. The subsequent loss of carbon monoxide (CO) from the benzoyl cation would produce a phenyl cation (C₆H₅⁺) at m/z 77. The presence of an aromatic ring also typically gives rise to a series of characteristic ions at m/z 77, 65, and 51, corresponding to the phenyl group and its subsequent fragmentation. whitman.eduwhitman.edu
| Predicted m/z | Plausible Fragment Ion | Structural Origin |
|---|---|---|
| 204 | [C₁₂H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 175 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 159 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 133 | [M - COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups in Synthesized Compounds
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural motifs. For this compound, the IR spectrum provides clear evidence for its α,β-unsaturated keto-ester structure.
The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups—an ester and a ketone—in conjugation with a carbon-carbon double bond, these absorptions appear at slightly lower wavenumbers than their saturated counterparts.
The ester carbonyl (C=O) stretching vibration is typically observed in the range of 1730-1715 cm⁻¹ for α,β-unsaturated esters. orgchemboulder.comorgchemboulder.com The ketone carbonyl (C=O) in conjugation with both a double bond and an aromatic ring is expected to absorb in the region of 1685-1665 cm⁻¹. libretexts.org The conjugation delocalizes the pi electrons, which weakens the C=O double bond and thus lowers the stretching frequency.
Another key diagnostic band is the C=C stretching vibration of the acrylate double bond, which is expected to appear in the 1640-1620 cm⁻¹ region. The stretching vibrations of the C-O bonds of the ester group will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com
The aromatic ring of the benzoyl group will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1450 cm⁻¹. The aliphatic C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic and Vinylic |
| 3000-2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1730-1715 | C=O Stretch | α,β-Unsaturated Ester |
| 1685-1665 | C=O Stretch | α,β-Unsaturated Ketone |
| 1640-1620 | C=C Stretch | Alkene |
| 1600, 1450 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-O Stretch | Ester |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring, Purity Analysis, and Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high-resolution separation, quantification, and purification of compounds in a mixture. For this compound, HPLC is particularly valuable for monitoring the progress of its synthesis, assessing the purity of the final product, and separating it from any starting materials, byproducts, or isomers.
A common HPLC method for the analysis of this compound is reverse-phase chromatography. vulcanchem.com In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. vulcanchem.comphenomenex.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For this compound, a typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water. vulcanchem.come3s-conferences.org A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the efficient elution of all components in a reasonable timeframe.
Detection is commonly achieved using a UV-Vis detector, as the benzoyl and acrylate chromophores in this compound exhibit strong absorbance in the ultraviolet region. A detection wavelength of 254 nm is often suitable for this compound. vulcanchem.com
The retention time (tᵣ) of this compound in a specific HPLC system is a characteristic property that can be used for its identification. Purity analysis is performed by integrating the peak area of the compound of interest and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak with a stable baseline.
Furthermore, HPLC is capable of separating the cis and trans isomers of this compound, should the synthesis yield a mixture. The different spatial arrangements of the isomers can lead to slight differences in their interaction with the stationary phase, allowing for their separation and individual quantification. nih.gov
| Parameter | Typical Condition |
|---|---|
| Chromatographic Mode | Reverse-Phase |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis |
| Detection Wavelength | 254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Computational and Theoretical Investigations of Ethyl 3 Benzoylacrylate Chemistry
Quantum Chemical Studies on Electronic Structure and Reactivity Principles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of Ethyl 3-Benzoylacrylate. The molecule's reactivity is largely dictated by its conjugated α,β-unsaturated carbonyl system, which is influenced by both the ethyl ester and the benzoyl groups. guidechem.com
The key structural features include a phenyl group attached to a carbonyl, which is then connected to a conjugated double bond system that terminates with an ethyl ester group. vulcanchem.com This extended π-electron system is central to its chemical behavior. Computational studies reveal that the electron-withdrawing nature of the benzoyl group significantly impacts the molecule's electronic properties. Specifically, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which enhances the electrophilicity of the molecule at the β-carbon, making it highly susceptible to nucleophilic attack, such as in Michael addition reactions.
Electronic properties calculated through DFT methods, such as the HOMO-LUMO energy gap, Fukui functions, and Molecular Electrostatic Potential (MEP) surfaces, provide a quantitative understanding of its stability and reactive sites. rsc.org A smaller HOMO-LUMO gap generally indicates higher reactivity. The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions.
Table 1: Key Electronic Properties of this compound from Theoretical Studies
| Property | Description | Implication for Reactivity |
|---|---|---|
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | Lowered by the electron-withdrawing benzoyl group, increasing the molecule's electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | Identifies electron-deficient (electrophilic) sites, primarily the β-carbon of the acrylate (B77674) moiety, and electron-rich sites like the carbonyl oxygen atoms. |
| Fukui Functions | Describe the change in electron density at a given point when the number of electrons is changed. | Used to predict the most likely sites for nucleophilic and electrophilic attack. |
Application of Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Analysis (e.g., Diels-Alder)
Frontier Molecular Orbital (FMO) theory is a fundamental framework for explaining and predicting the outcomes of pericyclic reactions, such as the Diels-Alder cycloaddition. ucsb.eduyoutube.com In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. total-synthesis.comethz.ch this compound, with its electron-deficient double bond, functions as an excellent dienophile. vulcanchem.com
According to FMO theory, the primary interaction governing the reaction is between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the LUMO of the other. youtube.com For a "normal electron demand" Diels-Alder reaction, the interaction between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile is energetically most favorable. ethz.ch
The benzoyl group in this compound lowers the energy of its LUMO, reducing the HOMO-LUMO energy gap between the dienophile and a typical diene. This smaller energy gap leads to a stronger orbital interaction, a lower activation energy, and consequently, a faster reaction rate compared to dienophiles without electron-withdrawing substituents. ucsb.edu FMO theory not only explains the reactivity but also the stereoselectivity (the "endo rule") of the Diels-Alder reaction, which arises from secondary orbital interactions in the transition state. total-synthesis.com
Table 2: FMO Analysis of a Normal Electron Demand Diels-Alder Reaction
| Reactant | Interacting Orbital | Role | Rationale |
|---|---|---|---|
| Diene (Electron-rich) | HOMO | Nucleophile | Donates electrons from its highest occupied orbital. |
| This compound (Dienophile) | LUMO | Electrophile | Accepts electrons into its low-energy unoccupied orbital, facilitated by the electron-withdrawing benzoyl group. youtube.com |
| Primary Interaction | HOMO(Diene) - LUMO(Dienophile) | Reaction Driving Force | The small energy gap between these orbitals leads to a significant stabilization of the transition state, promoting the cycloaddition. ethz.ch |
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. For this compound, this involves calculating the energies of reactants, products, and any intermediates or transition states along a proposed reaction coordinate.
Theoretical methods, such as DFT, can be used to model various reactions, including Diels-Alder cycloadditions and Michael additions. nih.gov By locating the transition state structure for a specific pathway, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). Comparing the activation energies for competing pathways allows for the prediction of the major product. For instance, in a Diels-Alder reaction, the energy barriers for the formation of endo and exo products can be calculated to predict the stereochemical outcome. researchgate.net
Conformational Analysis of Reactants, Transition States, and Intermediates
The three-dimensional arrangement of atoms (conformation) in reactants, transition states, and intermediates can have a profound impact on the course and outcome of a reaction. Computational methods are essential for performing conformational analysis, as these different spatial arrangements are often transient and difficult to observe experimentally.
For this compound, the flexibility of the ethyl ester and benzoyl groups allows for multiple low-energy conformations. Theoretical calculations can identify the most stable (lowest energy) ground-state conformation of the reactant. ukm.my This is critical because the reactant's preferred shape influences how it approaches another molecule at the start of a reaction.
In the context of reaction mechanisms, conformational analysis of the transition state is particularly vital. For example, in a Diels-Alder reaction, the relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product. youtube.com Computational modeling can determine the energies of different transition state conformers (e.g., those leading to endo vs. exo products) and explain the origins of stereoselectivity based on factors like steric hindrance or stabilizing secondary orbital interactions. researchgate.net Similarly, analyzing the conformations of any reaction intermediates helps to build a complete and accurate picture of the entire reaction pathway. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthon for the Construction of Complex Organic Molecules
Ethyl 3-benzoylacrylate serves as a quintessential versatile synthon in organic synthesis due to the combined reactivity of its ketone and α,β-unsaturated ester functionalities. This bifunctionality allows it to participate in a wide array of chemical transformations, making it a valuable building block for intricate molecular architectures. The core of its reactivity lies in the conjugated system, which renders the β-carbon electrophilic and susceptible to nucleophilic attack through Michael (conjugate) addition reactions.
The compound's role as a potent Michael acceptor is central to its utility. vulcanchem.com It readily reacts with a variety of nucleophiles, including amines, thiols, and carbanions (such as those derived from dialkyl malonates), to form β-substituted propanoate derivatives. vulcanchem.com These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, providing a reliable pathway to elaborate molecular complexity. Furthermore, this compound can act as a dienophile in Diels-Alder reactions, enabling the construction of complex six-membered cyclic systems. vulcanchem.com Its utility is highlighted by its role as a key intermediate in the synthesis of pharmaceuticals, demonstrating its importance in building bioactive molecules. chemicalbook.com
Design and Synthesis of Diverse Heterocyclic Scaffolds
The multifunctional nature of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The reaction with binucleophilic reagents is a cornerstone of this application, leading to the formation of various ring systems.
A primary example is the synthesis of five- and six-membered nitrogen-containing heterocycles. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a classic route for constructing pyrazole (B372694) and pyridazine (B1198779) derivatives. rsc.org The reaction typically proceeds through an initial Michael addition of one of the hydrazine's nitrogen atoms to the β-carbon of the acrylate (B77674). This is followed by an intramolecular cyclization, where the second nitrogen atom attacks one of the carbonyl carbons (either the ketone or the ester), and subsequent dehydration or elimination of ethanol (B145695) leads to the formation of the stable heterocyclic ring. rsc.orgnih.gov This strategy provides a direct pathway to substituted pyrazolidinones and pyridazinones, which are valuable scaffolds in medicinal chemistry.
The general reaction scheme is summarized in the table below:
| Reactant | Product Type | Mechanism Steps |
| Hydrazine Hydrate | Pyrazolidinone / Pyridazinone | 1. Michael Addition of Hydrazine2. Intramolecular Cyclization3. Dehydration/Elimination |
| Substituted Hydrazines | N-substituted Heterocycles | 1. Michael Addition2. Intramolecular Cyclization3. Dehydration/Elimination |
This reactivity allows chemists to design and synthesize libraries of diverse heterocyclic molecules by simply varying the substitution on the hydrazine reactant or modifying the core acrylate structure.
Development of Stereocontrolled Synthesis Routes for Chiral Molecules
The creation of chiral molecules with specific three-dimensional arrangements is a critical challenge in modern organic synthesis, particularly for the pharmaceutical industry. This compound has proven to be an excellent substrate for the development of stereocontrolled reactions, enabling the synthesis of enantiomerically enriched products. vulcanchem.com
The primary focus has been on asymmetric Michael addition reactions. By employing a chiral catalyst, the addition of a nucleophile to the prochiral α,β-unsaturated system can be directed to favor the formation of one enantiomer over the other. vulcanchem.commdpi.com Research has shown that chiral guanidine (B92328) catalysts can effectively promote the enantioselective Michael addition of nucleophiles like dithranol to this compound, yielding the corresponding Michael adduct with a high degree of stereocontrol. chemicalbook.comsigmaaldrich.com
Furthermore, the compound and its close analogs are effective dienophiles in asymmetric Diels-Alder reactions. In a notable study, the magnesium-catalyzed Diels-Alder reaction between ethyl 2-benzoylacrylate and cyclopentadiene (B3395910) was rendered highly enantioselective by using a C2-symmetric chiral bis(oxazoline) ligand. rsc.org This approach yielded the desired cycloadduct with excellent control over both diastereoselectivity (endo vs. exo) and enantioselectivity. rsc.org
| Reaction Type | Chiral Catalyst/Ligand | Nucleophile/Diene | Stereoselectivity Outcome |
| Michael Addition | Guanidine Derivative | Dithranol | Enantioselective formation of adduct |
| Diels-Alder Reaction | Bis(oxazoline)-MgI₂ Complex | Cyclopentadiene | High endo-selectivity and enantioselectivity rsc.org |
These methods demonstrate the utility of this compound in building complex chiral frameworks from simple achiral starting materials.
Utilization in the Development of Fluorescent Probes and Markers from Derivatives
Derivatives of this compound have emerged as promising candidates for the development of fluorescent probes and markers for biological imaging. The core chemical structure of this compound is analogous to that of a chalcone (B49325) (1,3-diphenyl-2-propen-1-one), a class of compounds well-known for its photophysical properties. acs.org Chalcones and their derivatives often exhibit strong fluorescence, large Stokes shifts (the difference between the maximum absorption and emission wavelengths), and sensitivity to their local environment, making them ideal for bioimaging applications. nih.gov
By chemically modifying the this compound scaffold—for instance, by introducing electron-donating or electron-withdrawing groups onto the phenyl ring—researchers can fine-tune the photophysical properties of the resulting molecules. acs.orgnih.gov These modifications can enhance fluorescence intensity, shift emission wavelengths to more biologically compatible regions (e.g., the near-infrared), and introduce specific binding capabilities for targeting particular cellular components or detecting specific analytes. nih.govresearchgate.net The resulting probes can be used for live-cell imaging and tracking various biological processes.
The fluorescence observed in derivatives of this compound originates from its extended π-conjugated system, which spans the benzoyl and acrylate moieties. A key strategy for enhancing and tuning the photophysical properties of these molecules is to further extend this conjugation. According to the principles of molecular orbital theory, increasing the length of a conjugated system generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap typically results in a bathochromic (red) shift in both the absorption and emission spectra, moving the fluorescence to longer wavelengths. nih.gov
Research on related fluorescent dyes has demonstrated this principle effectively. For example, extending the conjugation of fluorescent boronic acids with an alkynyl group was shown to increase both the excitation and emission wavelengths by 20–40 nm and 9–16 nm, respectively. nih.gov While this extension can sometimes lead to a decrease in the fluorescence quantum yield (a measure of emission efficiency), the shift to longer wavelengths is highly desirable for biological applications to minimize autofluorescence from native biomolecules. nih.gov The strategic addition of groups that create a "push-pull" system, where an electron-donating group is placed on one end of the conjugated system and an electron-withdrawing group on the other, can further enhance properties like the Stokes shift and environmental sensitivity. nih.gov
| Structural Modification | Effect on Conjugated System | Predicted Photophysical Outcome |
| Addition of Alkynyl Group | Lengthens the π-system | Increase in excitation/emission wavelengths (Red Shift) nih.gov |
| Addition of Electron-Donating Group (e.g., -N(CH₃)₂) | Creates "Push-Pull" System | Enhanced Stokes Shift, Increased Polarity Sensitivity nih.gov |
| Addition of Fused Aromatic Rings | Extends Planarity and π-system | Shift to Longer Wavelengths, Potential for Enhanced Quantum Yield |
Emerging Research Areas and Future Directions for Ethyl 3 Benzoylacrylate
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Chemical Transformations
Key areas of exploration include:
Organocatalysis: Chiral organic molecules are being used to catalyze stereoselective reactions. For instance, guanidine (B92328) derivatives have been successfully employed to promote enantioselective Michael addition reactions of dithranol to E3BA. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In other studies, isothiourea-based catalysts like tetramisole (B1196661) have been shown to mediate Michael addition-lactamisation cascades with high enantioselectivity. st-andrews.ac.uk Primary amine catalysts, such as aminomefloquine, have also been investigated for cycloaddition reactions involving E3BA and cyclopentenone. rsc.org
Metal Complex Catalysis: Transition metal catalysts remain crucial for achieving high selectivity. Chiral palladium complexes, such as those involving (R)-BINAP ligands, have been used in the asymmetric synthesis of E3BA derivatives, achieving high enantiomeric excess (ee).
Heterogeneous Catalysis: To improve sustainability and simplify purification processes, solid-supported catalysts are being investigated. Materials like zeolites and metal-organic frameworks (MOFs) offer the potential for catalyst recycling with minimal loss of activity over multiple cycles, making industrial-scale synthesis more economical.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to catalyze the Michael addition to E3BA, proceeding through unique intermediates. This approach opens new pathways for constructing complex molecular architectures. researchgate.netrsc.org
These advancements are pushing the boundaries of what can be achieved in terms of molecular complexity and purity, moving beyond traditional synthesis methods.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantage(s) | Reference |
|---|---|---|---|---|
| Organocatalyst | Guanidine Derivative | Enantioselective Michael Addition | High stereocontrol in C-C bond formation. | chemicalbook.comsigmaaldrich.com |
| Organocatalyst | Isothiourea ((-)-Tetramisole) | Michael Addition / Lactamisation | High enantioselectivity for dihydropyridinones. | st-andrews.ac.uk |
| Metal Complex | (R)-BINAP-Pd(II) | Asymmetric Synthesis | High enantiomeric excess (92% ee). | |
| Heterogeneous Catalyst | Zeolite Y, MIL-101(Cr) | General Transformations | Improved recyclability and process sustainability. | |
| N-Heterocyclic Carbene (NHC) | Saturated NHC (SIPr) | Michael Addition | Stabilization and isolation of advanced reaction intermediates. | researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of E3BA synthesis into continuous flow chemistry and automated platforms represents a significant leap forward in efficiency and scalability. researchgate.net These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents. researchgate.netchimia.ch
While specific, dedicated studies on E3BA in these systems are emerging, the principles have been demonstrated with closely related acrylate (B77674) compounds. For example, the synthesis of poly(ethyl acrylate-co-allyl acrylates) has been successfully performed in a continuous-flow packed-bed reactor using enzymatic catalysis. rsc.orgresearchgate.net This approach highlights the potential for developing more sustainable and efficient polymerization processes involving acrylate monomers.
Automated synthesis platforms, which may utilize pre-packed reagent cartridges and pre-programmed protocols, can dramatically accelerate the discovery of new E3BA derivatives. researchgate.netchimia.ch Such systems enable high-throughput screening of different reaction conditions, catalysts, and substrates, allowing researchers to rapidly identify optimal synthesis routes and build libraries of novel compounds for further investigation. youtube.com A patent for preparing E3BA from the mother liquor of enalapril (B1671234) synthesis utilizes a reflux water separator, demonstrating a move towards continuous processing elements in industrial applications. google.com
The future of E3BA-related research will likely see increased adoption of these automated, continuous-flow systems to accelerate the pace of discovery and development.
Rational Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The unique chemical structure of this compound makes it an excellent scaffold for the rational design of advanced functional materials. Its reactive α,β-unsaturated system allows it to be incorporated into polymers, while the aromatic benzoyl group and ester moiety can be modified to tune the material's properties. guidechem.com
A particularly promising area of research is the development of fluorescent probes for biological imaging. By incorporating E3BA-like structures into larger molecular frameworks, scientists can create novel fluorophores. For example, derivatives such as ethyl benzotriazolyl acrylates have been synthesized and shown to possess favorable photophysical properties for live-cell imaging. researchgate.net These compounds exhibit strong emission under UV light and have been successfully internalized by cells, demonstrating their potential as fluorescent markers for tracking biological processes. researchgate.net
The versatility of the E3BA scaffold also extends to polymer science. Acrylate esters are fundamental building blocks for a wide range of plastics, resins, and other polymeric materials. guidechem.comresearchgate.net The ability of E3BA to participate in both Michael addition and free-radical polymerization reactions allows for the synthesis of copolymers with tailored properties. guidechem.com Future research will likely focus on creating polymers with specific thermal, mechanical, or optical characteristics by strategically modifying the E3BA core structure.
| Compound Class | Example Derivative | Excitation Max (nm) | Emission Max (nm) | Application | Reference |
|---|---|---|---|---|---|
| Ethyl Benzotriazolyl Acrylates | Derivative 6a | 360 | 488 | Live Cell Fluorescent Marker | researchgate.net |
| Ethyl Benzotriazolyl Acrylates | Derivative 7a | 362 | 470 | Fluorophore | researchgate.net |
| Ethyl Benzotriazolyl Acrylates | Derivative 7d | 424 | 534 | Fluorophore | researchgate.net |
Detailed Mechanistic Studies of Less Explored or Recently Discovered Reactions Involving the Compound
While the role of E3BA as an electrophile in Michael additions is well-understood, contemporary research is delving into more nuanced and less explored reaction mechanisms to unlock new synthetic possibilities.
One significant area of investigation involves the use of N-heterocyclic carbene (NHC) catalysts. Detailed studies have provided direct evidence for the formation of specific reaction intermediates. In the reaction between a diamino dienol (a homoenolate equivalent) and E3BA, the resulting Michael addition product was successfully isolated and its structure confirmed through NMR spectroscopy and X-ray crystallography. researchgate.netrsc.org This ability to trap and characterize transient intermediates provides invaluable insight into the reaction pathway, moving beyond theoretical postulation to concrete experimental proof. researchgate.net
Another area of active mechanistic inquiry is in cycloaddition reactions. The reaction between cyclopentenone and E3BA, catalyzed by a primary amine, raises fundamental questions about the reaction pathway. rsc.org Researchers are using a combination of experimental work and computational methods, such as Density Functional Theory (DFT) calculations, to determine whether the reaction proceeds through a concerted Diels-Alder mechanism or a stepwise process involving sequential Michael additions. rsc.org Such studies are crucial for predicting and controlling the stereochemical outcome of complex cyclizations.
These detailed mechanistic investigations are fundamental to advancing the synthetic utility of E3BA, enabling chemists to design more complex and targeted molecules with greater precision.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Ethyl 3-Benzoylacrylate, and how can purity be optimized?
- Methodological Answer : this compound (C₁₂H₁₂O₃) is typically synthesized via esterification of 3-benzoylacrylic acid with ethanol under acidic catalysis. Key steps include:
- Reflux conditions : Use stoichiometric ratios of reactants with catalytic sulfuric acid (0.5–1.0 mol%) at 70–80°C for 6–8 hours .
- Purity optimization : Employ vacuum distillation (b.p. ~305°C at 760 mmHg) and verify purity via TLC (silica gel, hexane:ethyl acetate 3:1). Confirm structure using NMR (¹H and ¹³C) and IR spectroscopy (characteristic carbonyl peaks at ~1700 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows peaks for the ethyl ester (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) and benzoyl group (δ 7.4–8.0 ppm, multiplet). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and ketone (δ ~190 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should yield a molecular ion peak at m/z 204.22 (M⁺) with fragmentation patterns consistent with α,β-unsaturated ester cleavage .
Q. How should researchers handle discrepancies in reported physical properties (e.g., density, solubility)?
- Methodological Answer : Cross-validate literature data (e.g., density: 1.1 g/cm³ vs. experimental measurements via pycnometry). For solubility contradictions, systematically test in solvents (e.g., ethanol, DMSO) under controlled temperatures and document conditions to identify outliers .
Advanced Research Questions
Q. What strategies can resolve contradictions in mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Use variable-temperature NMR to monitor intermediates in reactions (e.g., Diels-Alder additions). Compare computational (DFT) predictions of activation energies with experimental Arrhenius plots .
- Isotopic labeling : Introduce ¹³C or ²H at reactive sites (e.g., β-carbon) to trace regioselectivity in nucleophilic attacks .
Q. How can computational modeling predict this compound’s behavior in photochemical reactions?
- Methodological Answer :
- TD-DFT simulations : Calculate excited-state energies and electron density maps to identify reactive orbitals. Validate with experimental UV-Vis spectra (λmax ~270 nm for π→π* transitions) .
- Solvent effects : Use COSMO-RS models to simulate solvent interactions and compare with observed reaction rates in polar vs. nonpolar media .
Q. What ethical considerations apply when handling this compound in human cell line studies?
- Methodological Answer :
- Safety protocols : Adhere to GHS07 guidelines (signal word: Warning); use fume hoods for handling and ensure waste disposal complies with institutional regulations .
- Data transparency : Anonymize raw data (e.g., cytotoxicity assays) before sharing via repositories, balancing open science principles with privacy mandates .
Q. How should researchers address conflicting toxicity data for this compound in environmental studies?
- Methodological Answer :
- Dose-response analysis : Conduct replicate ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) under standardized OECD guidelines.
- Meta-analysis : Use statistical tools (e.g., random-effects models) to aggregate historical data and identify covariates (e.g., pH, temperature) influencing discrepancies .
Methodological Guidance for Data Presentation
Q. What is the optimal way to present spectral data and reaction schemes in publications?
- Methodological Answer :
- Figures : Label NMR/IR spectra with key peaks (δ/ppm) and assign using IUPAC conventions. For reaction schemes, use ChemDraw with atom numbering aligned to experimental data .
- Supplementary materials : Archive raw chromatograms or computational input files in repositories like Zenodo, citing DOIs in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
